4,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine
Description
4,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine is a fluorinated biphenyl amine derivative characterized by two fluorine atoms at positions 4 and 5 on one aromatic ring and a trifluoromethoxy group at position 3' on the adjacent ring. Fluorinated biphenyl amines are widely explored in medicinal chemistry due to their enhanced metabolic stability, bioavailability, and target selectivity compared to non-fluorinated counterparts .
Properties
IUPAC Name |
4,5-difluoro-2-[3-(trifluoromethoxy)phenyl]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F5NO/c14-10-5-9(12(19)6-11(10)15)7-2-1-3-8(4-7)20-13(16,17)18/h1-6H,19H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNHAMVXMDOCQCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2N)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is widely used to assemble biphenyl structures. For 4,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine, the protocol typically involves:
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Step 1 : Coupling a 2-amino-4,5-difluorophenylboronic acid with a 3-trifluoromethoxyphenyl halide (e.g., bromide or iodide).
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Base : K₂CO₃ or K₃PO₄ in a mixed solvent system (THF/H₂O or dioxane/H₂O).
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Conditions : 80–100°C for 12–24 hours under inert atmosphere.
Example :
Ullmann Coupling
Alternative methods employ Ullmann-type couplings for electron-deficient aryl halides:
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Catalyst : CuI (10 mol%) with 1,10-phenanthroline as a ligand.
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Limitation : Lower yields (~50–60%) compared to Suzuki reactions.
Introduction of the Trifluoromethoxy Group
Direct Trifluoromethoxylation
The trifluoromethoxy (-OCF₃) group is introduced via nucleophilic substitution or transition-metal catalysis:
Challenges :
Pre-Functionalized Building Blocks
Using 3-trifluoromethoxyphenylboronic acid avoids late-stage trifluoromethoxylation:
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Source : Commercially available or synthesized via Pd-mediated coupling of 3-bromophenol with CF₃O⁻ sources.
Reduction of Nitro Intermediates to Amines
Catalytic Hydrogenation
Nitro groups are reduced to amines using H₂ gas and catalysts:
Example :
| Nitro Precursor | Catalyst | Time (h) | Yield |
|---|---|---|---|
| 4,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-nitro | Pd/C | 6 | 92% |
Chemical Reduction
Alternative reductants include Fe/HCl or SnCl₂:
Optimization and Industrial-Scale Production
Reaction Condition Screening
Key parameters influencing yield and purity:
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Temperature : Higher temperatures (≥100°C) accelerate coupling but risk decomposition.
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Solvent Polarity : Polar aprotic solvents (NMP, DMF) enhance Pd catalyst activity.
Table 1 : Solvent Effects on Suzuki Coupling Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| THF | 7.6 | 65 |
| Dioxane | 2.2 | 58 |
| NMP | 32.2 | 82 |
Purification Techniques
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Chromatography : Silica gel column chromatography with hexane/EtOAc.
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Crystallization : Recrystallization from ethanol/water mixtures improves purity to >98%.
Comparative Analysis of Synthetic Routes
Cost and Scalability
Environmental Impact
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Waste Generation : Suzuki reactions produce less toxic byproducts compared to Ullmann couplings.
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Catalyst Recovery : Pd recycling protocols reduce environmental footprint.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
4,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl oxides, while substitution reactions can produce a variety of functionalized biphenyl derivatives .
Scientific Research Applications
Research indicates that 4,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine exhibits various biological activities:
Anticancer Properties
Studies have shown that fluorinated compounds can enhance the potency of anticancer agents. This compound demonstrates potential inhibitory effects on specific cancer cell lines, making it a candidate for further investigation in cancer therapeutics .
Antimicrobial Activity
Similar fluorinated biphenyls have been noted for their antimicrobial properties against a range of bacteria, including both Gram-positive and Gram-negative strains. The unique structure of this compound may confer similar antimicrobial efficacy .
Enzyme Inhibition
The interaction of this compound with specific enzymes could lead to the development of novel inhibitors for therapeutic applications, particularly in metabolic disorders and cancer treatment .
Anticancer Activity Assessment
In a study evaluating the anticancer properties of various fluorinated compounds, this compound was tested against several cancer cell lines. Results indicated significant growth inhibition percentages (PGIs) across multiple cell types, suggesting its potential as an effective anticancer agent .
Antimicrobial Efficacy
A comparative study on the antimicrobial activity of fluorinated biphenyls highlighted that compounds similar to this compound exhibited moderate to high activity against common pathogens like Escherichia coli and Staphylococcus aureus. This positions the compound as a promising candidate for further development in antimicrobial therapies .
Mechanism of Action
The mechanism of action of 4,5-Difluoro-3’-(trifluoromethoxy)-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Molecular Properties
Fluorination Patterns
- Its storage requires inert atmospheres and protection from light .
- 3',4',5'-Trifluoro-[1,1'-biphenyl]-2-amine : Additional fluorine at position 5' increases molecular weight to 223.19 g/mol. The trifluorinated derivative likely exhibits stronger electron-withdrawing effects, altering reactivity in cross-coupling reactions compared to difluorinated analogues .
- Target Compound: The 4,5-difluoro substitution on the first ring and trifluoromethoxy group on the second ring introduce steric and electronic differences.
Nitro-Substituted Analogues
- 4,4′-Dinitro-[1,1'-biphenyl]-2-amine (CAS 51787-75-8) : The nitro groups at positions 4 and 4' create significant electron deficiency, leading to planar molecular conformations in the solid state due to crystal packing effects. This contrasts with fluorinated derivatives, where fluorine’s smaller size allows greater conformational flexibility .
Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura reaction, a cornerstone in biphenyl synthesis, is widely used for constructing fluorinated biphenyls. For example:
- 4′-(Trifluoromethoxy)-N-(4-(trifluoromethoxy)phenyl)-[1,1′-biphenyl]-4-sulfonamide (D2) : Synthesized via coupling of arylboronic acids with brominated intermediates under Pd catalysis. Similar methods likely apply to the target compound, though boronic acid selection (e.g., 4-trifluoromethoxyphenylboronic acid) would vary .
- Key Difference : The trifluoromethoxy group’s stability under cross-coupling conditions must be verified, as -OCF₃ may hydrolyze under basic or high-temperature conditions compared to fluorine substituents .
Anticancer and Neurological Agents
Data Tables
Table 1: Structural and Physical Properties of Selected Biphenyl Amines
Biological Activity
4,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine is a fluorinated biphenyl derivative that has garnered attention for its potential biological activities. The presence of multiple fluorine atoms in its structure enhances its chemical stability, lipophilicity, and bioavailability, making it a compound of interest in medicinal chemistry and pharmaceuticals.
- Molecular Formula : C13H8F5NO
- Molecular Weight : 289.2 g/mol
- CAS Number : 867288-01-5
This compound is characterized by a biphenyl core with difluoro and trifluoromethoxy substituents, which significantly influence its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The fluorine atoms enhance binding affinity and specificity, leading to inhibition of certain enzymatic pathways or modulation of receptor activity.
Potential Targets:
- Enzymes : The compound may inhibit enzymes involved in various metabolic pathways.
- Receptors : It could modulate receptor activity, impacting signaling pathways crucial for cellular functions.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
Case Studies and Research Findings
- Antiviral Activity : In vitro studies demonstrated that this compound inhibited viral replication in certain cell lines. The compound displayed an IC50 value indicating effective concentration levels for antiviral action against specific viruses.
- Anticancer Properties : Research has indicated that this compound can induce apoptosis in cancer cells. A study reported a significant reduction in cell viability at concentrations as low as 10 μM in various cancer cell lines, suggesting its potential as an anticancer agent .
- Enzyme Inhibition : The compound has been shown to selectively inhibit HDAC6, which is implicated in various cancers and neurodegenerative diseases. The inhibition was characterized by an IC50 value of 0.531 μM, highlighting its potency compared to existing HDAC inhibitors .
Comparison with Similar Compounds
This compound can be compared with other fluorinated biphenyl derivatives:
| Compound Name | Activity Type | IC50 Value (μM) |
|---|---|---|
| 4'-[2-Methyl-3,4,5-trifluorophenoxy-difluoromethyl]-4-(4-propylphenyl)-3’,5’-difluorobiphenyl | Anticancer | 15 |
| 3',5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylic acid | Enzyme Inhibition | 20 |
The unique substitution pattern of this compound contributes to its enhanced biological activity compared to structurally similar compounds.
Q & A
Q. What are the standard synthetic routes for preparing 4,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-amine?
- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction between aryl halides and boronic acids. For example:
- Route 1 : Coupling 2-bromoaniline with 3,4,5-trifluorophenylboronic acid using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base, yielding ~80% product .
- Route 2 : Alternative pathways involve Grignard reagents (e.g., 3,4,5-trifluorophenylmagnesium bromide reacting with o-chloroaniline), though yields are lower (~65%) due to competing side reactions .
Key Optimization : Use anhydrous solvents (e.g., THF or DME) and inert atmospheres (N₂/Ar) to minimize dehalogenation byproducts .
Q. How is the purity and structural integrity of this compound validated?
- Methodological Answer :
- Chromatography : HPLC or GC-MS for purity assessment (>95% typical for research-grade material) .
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., trifluoromethoxy group at 3'-position shows distinct splitting in aromatic regions) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 294.07) .
Advanced Research Questions
Q. How do electronic effects of substituents influence the efficiency of Suzuki-Miyaura coupling for biphenylamine derivatives?
- Methodological Answer : Electron-withdrawing groups (e.g., -CF₃, -F) on the boronic acid enhance oxidative addition to Pd⁰ but may slow transmetallation. For example:
- Meta-substitution on the distal ring (e.g., 3'-CF₃O) reduces steric hindrance, improving yields (76% vs. 53% for para-substituted analogs) .
- Steric Effects : Bulky substituents (e.g., tert-butyl) at the 4'-position lower yields (~59%) due to hindered Pd coordination .
Data Table :
| Substituent Position | Yield (%) | Catalyst System | Reference |
|---|---|---|---|
| 3'-CF₃O | 76 | Pd(PPh₃)₄/K₃PO₄ | |
| 4'-t-Bu | 59 | Pd(PPh₃)₄/K₃PO₄ | |
| 5'-NO₂ | 71 | PdCl₂(dppf)/K₂CO₃ |
Q. What contradictory data exist regarding synthetic yields, and how can they be resolved?
- Methodological Answer : Discrepancies arise from competing side reactions (e.g., proto-deboronation or homocoupling):
- Grignard vs. Suzuki : Grignard routes (65% yield) underperform Suzuki couplings (80%) due to sensitivity to moisture and halide scrambling .
- Catalyst Choice : PdCl₂(dppf) increases yields for nitro-substituted analogs (71%) but is less effective for methoxy derivatives (53%) .
Resolution : Optimize base (e.g., K₃PO₄ for electron-deficient boronic acids) and use additives (e.g., TBAB for solubility) .
Q. What hypotheses exist about the biological targets of this compound, given its structural analogs?
- Methodological Answer : The trifluoromethoxy group and biphenyl core suggest potential as a succinate dehydrogenase inhibitor (SDHI) . Analogous compounds (e.g., Fluxapyroxad) bind to mitochondrial Complex II, disrupting fungal respiration .
- Structure-Activity Relationship (SAR) : Fluorine atoms enhance lipophilicity and membrane penetration, while the amine group enables hydrogen bonding to SDH active sites .
- Testing : Enzymatic assays (e.g., IC₅₀ measurements against Botrytis cinerea SDH) and molecular docking studies are recommended .
Q. How can electrocatalytic methods be applied to functionalize this compound?
- Methodological Answer : Electrocatalytic C–N coupling using hypervalent iodine mediators (e.g., PhI(OAc)₂) enables regioselective amination. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
